2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide
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Overview
Description
2-Chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro group, a methoxy group, and a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a propanamide group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide is utilized to study enzyme inhibition and receptor binding. It helps in understanding the mechanisms of biological processes and developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific diseases, such as cancer and inflammatory disorders.
Industry
In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical structure makes it valuable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide typically involves multiple steps, starting with the preparation of the phenyl ring. The phenyl ring is first functionalized with a methoxy group, followed by the introduction of the dimethylsulfamoyl group. Finally, the chloro group and propanamide group are added to complete the synthesis.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Mechanism of Action
The mechanism by which 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide exerts its effects involves molecular targets and pathways. The compound interacts with specific enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide
2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide
Uniqueness
2-Chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide is unique due to its specific structural features, such as the presence of the methoxy group and the dimethylsulfamoyl group
Properties
IUPAC Name |
2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O4S/c1-8(13)12(16)14-10-7-9(5-6-11(10)19-4)20(17,18)15(2)3/h5-8H,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAORTZUFSKBTGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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